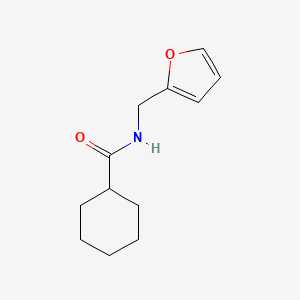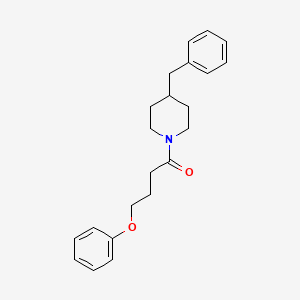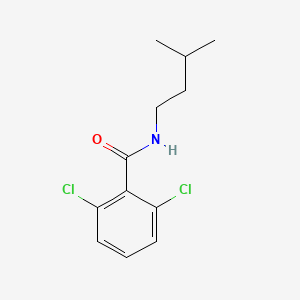
2,6-dichloro-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(3-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 6, and an N-(3-methylbutyl) group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3-methylbutyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction parameters and improved yield. The purification of the final product is typically done through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2,6-dichlorobenzoic acid.
Reduction: Formation of 2,6-dichloro-N-(3-methylbutyl)amine.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the hemopexin domain of MT1-MMP, thereby inhibiting its collagenolytic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes like angiogenesis and tumor metastasis .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-N-(1-methylbutyl)benzamide: Another benzamide derivative with similar inhibitory properties against MMPs.
2,6-Dichloro-N-(2-chloro-3-methylbutyl)benzamide:
Uniqueness
2,6-dichloro-N-(3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylbutyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
2,6-dichloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-8(2)6-7-15-12(16)11-9(13)4-3-5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
HMKCNMRPEBSDJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11171704.png)
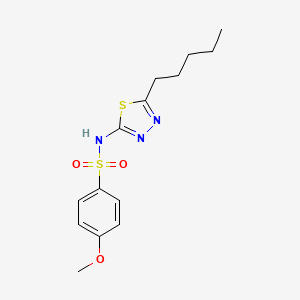
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171716.png)

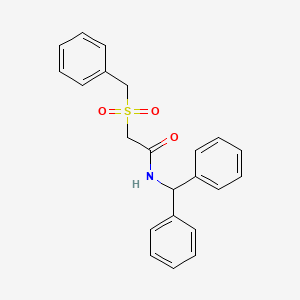

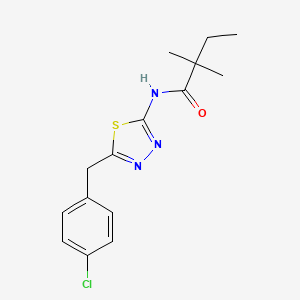

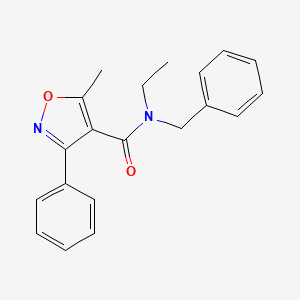
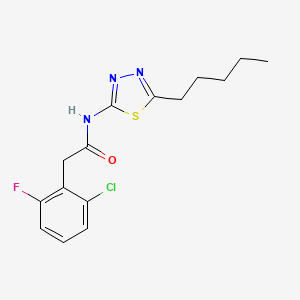
![1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11171769.png)
![1-(2-methylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11171774.png)
